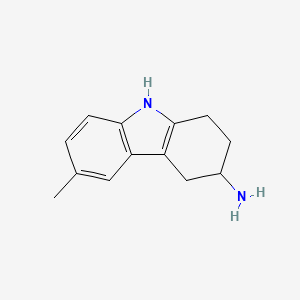

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Description

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a tetracyclic carbazole derivative featuring a partially hydrogenated carbazole scaffold with a methyl group at position 6 and an amine at position 2. Its molecular formula is C₁₂H₁₄N₂ (molecular weight: 186.25 g/mol). This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling derivatization for applications in oncology and antimicrobial research .

Properties

IUPAC Name |

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-8-2-4-12-10(6-8)11-7-9(14)3-5-13(11)15-12/h2,4,6,9,15H,3,5,7,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTOHMWTBNGTEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CC(CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Fischer indole synthesis, where phenylhydrazine derivatives react with cyclohexanone in the presence of an acid catalyst to form the tetrahydrocarbazole core. Subsequent functionalization steps introduce the methyl and amine groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Amine Functionalization Reactions

The primary amine at position 3 serves as a key site for chemical modifications:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated derivatives. For example:

This reaction is critical for tuning steric and electronic properties in medicinal chemistry applications .

Acylation

Acetylation with acetyl chloride or acetic anhydride produces the corresponding amide:

Acylated derivatives are often intermediates in drug design .

Schiff Base Formation

Condensation with aldehydes (e.g., benzaldehyde) generates imine derivatives:

These intermediates are precursors for further functionalization .

Electrophilic Aromatic Substitution (EAS)

The carbazole core undergoes EAS at positions activated by the methyl group:

| Reaction | Conditions | Position | Product |

|---|

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has been investigated for its potential as a therapeutic agent in various medical conditions:

- Neuroprotective Effects: Preliminary studies indicate that this compound may exhibit neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of oxidative stress and inflammation pathways in neuronal cells .

- Anticancer Activity: Research has shown that derivatives of this compound possess significant anticancer properties. For example, studies reported that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), demonstrating its potential as an anticancer agent .

- Antimicrobial Properties: The compound has also shown efficacy against various bacterial strains and fungi. Its mechanism may involve disrupting cellular processes critical for microbial survival .

Biological Research

Biochemical Interactions:

The compound's unique structure allows it to interact with various biological molecules:

- Enzyme Modulation: It can bind to active sites on enzymes, leading to either inhibition or activation of their activity. This interaction can influence metabolic pathways and cellular functions .

- Gene Expression Regulation: By interacting with transcription factors, the compound may alter gene expression related to critical metabolic processes .

Material Science

Organic Electronics:

Due to its structural properties, this compound is being explored for applications in organic electronics:

- Fluorescent Probes: Derivatives of this compound can be modified to create fluorescent probes used in biological applications such as imaging and diagnostics.

Case Study 1: Anticancer Properties

A study synthesized several thioamide derivatives based on the carbazole scaffold and evaluated their cytotoxic effects against MCF-7 and HCT116 cell lines. The results indicated significant cytotoxicity and apoptosis induction in these cancer cells .

Case Study 2: Anti-prion Activity

Research focused on the anti-prion activity of 9-substituted derivatives revealed that certain modifications enhanced efficacy against transmissible spongiform encephalopathies (TSE). The most effective derivative exhibited an eightfold increase in potency compared to the lead compound .

Case Study 3: Antibacterial Activity

Structure-activity relationship studies identified specific modifications that improved the inhibition of CpxA phosphatase in E. coli, indicating potential applications in treating bacterial infections .

Data Table: Biological Activities of this compound Derivatives

| Activity Type | Compound Derivative | Target Cell Line/Organism | IC50/Effectiveness |

|---|---|---|---|

| Anticancer | Thioamide derivatives | MCF-7 | Significant cytotoxicity |

| Antibacterial | GJP14 derivative | E. coli | EC50 = 1.1 μM |

| Anti-prion | 9-substituted carbazole | TSE-infected cells | 8x more effective than lead |

| Neuroprotection | Various derivatives | Neuronal cell lines | Modulates oxidative stress |

Mechanism of Action

The mechanism of action of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, which can affect various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers

2,3,4,9-Tetrahydro-1H-carbazol-6-amine (CID 14118)

- Molecular Formula : C₁₂H₁₄N₂ (same as the target compound).

- Key Difference : The amine group is at position 6 instead of 3.

- For example, the 6-amine derivative may exhibit distinct pharmacokinetic profiles compared to the 3-amine variant .

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-amine

- Molecular Formula : C₁₃H₁₆N₂O (molecular weight: 216.28 g/mol).

- Key Difference : A methoxy group replaces the methyl group at position 4.

- Impact : Increased polarity due to the methoxy group may enhance solubility but reduce membrane permeability. This compound is classified as harmful (H302, H312, H332) under GHS guidelines .

Substituted Derivatives

N-(3,4-Dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (DMPCA)

- Modification : A 3,4-dimethoxyphenethyl group is appended to the carbazole nitrogen.

- Activity : Demonstrates potent antitumor effects in bladder cancer by inhibiting YAP1/TAZ signaling pathways. Highlights the importance of bulky aromatic substituents in enhancing biological activity .

THCz-26 and THCz-27

- Modifications :

- THCz-26: 2-(o-Methoxyphenyl)ethyl substituent.

- THCz-27: 2-(p-Fluorophenyl)ethyl substituent.

- Synthesis : Derived from 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one via reductive amination (yields: 30–67%).

- Impact : Fluorine and methoxy groups modulate electronic effects, influencing binding affinity to microbial targets .

Pharmacological and Physicochemical Properties

Antitumor Activity

Physicochemical Data

| Compound | LogP (Predicted) | PSA (Ų) | Solubility (mg/mL) |

|---|---|---|---|

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | 2.8 | 36 | 0.15 (PBS) |

| 6-Methoxy analog | 2.1 | 46 | 0.45 (PBS) |

| DMPCA | 3.5 | 52 | 0.08 (DMSO) |

Biological Activity

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a compound that belongs to the carbazole family, characterized by its unique tetrahydrocarbazole structure which includes both a methyl group and an amine group. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology.

The molecular formula for this compound is C₁₃H₁₆N₂. Its structure allows for various chemical reactions, including oxidation and substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic structure facilitates π-π interactions with other aromatic compounds, which can modulate various biochemical processes.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. One notable study demonstrated that a derivative of this compound (N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine) effectively inhibits bladder cancer progression by suppressing the YAP1/TAZ signaling pathway. This pathway is crucial for cell proliferation and survival in various cancers . The compound was shown to induce phosphorylation of LATS1 and subsequently inhibit the viability of bladder cancer cells both in vitro and in mouse models.

Other Biological Activities

The compound has also been investigated for its broader biological effects:

- Antimicrobial Activity : Similar carbazole derivatives have exhibited antibacterial and antifungal properties .

- Antiviral Potential : Research indicates that carbazole derivatives may possess antiviral activities against various viruses .

Case Study 1: Bladder Cancer Inhibition

A study published in Gastroenterology explored the effects of N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine on bladder cancer cells. The results showed a significant reduction in tumor growth in xenograft models when treated with this compound. The mechanism was linked to the inhibition of YAP1/TAZ signaling pathways which are often overactive in advanced bladder cancers .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related tetrahydrocarbazole compounds. These studies revealed that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. The findings suggest that structural modifications can enhance the efficacy of these compounds against microbial pathogens .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Carbazole derivative | Anticancer properties |

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole | Carbazole | Antimicrobial and antiviral activity |

| 6-Methyl-2,3,4,9-tetrahydrocarbazole derivatives | Tetrahydrocarbazole | Diverse biological activities |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine, and how are reaction conditions optimized?

- Methodology : A general approach involves acid-catalyzed cyclization of substituted indole precursors followed by reductive amination. For example, heating with 1 M HCl under reflux (120°C) achieves cyclization (32–66% yield), while subsequent treatment with NHOAc and NaCNBH in methanol at 60°C facilitates reductive amination (73–94% yield) . Optimization includes solvent selection (e.g., methanol for polarity control) and temperature gradients to minimize side reactions.

Q. How can researchers purify and characterize this compound to ensure structural integrity?

- Methodology :

- Purification : Recrystallization using ethanol/activated charcoal removes impurities, as demonstrated in similar carbazole derivatives .

- Characterization :

- NMR : H and C NMR identify methyl and amine groups (e.g., δ 2.2 ppm for methyl, δ 3.1 ppm for NH) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHN: calculated 200.13, observed 200.14) .

- HPLC : Purity >98% via reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What analytical techniques are critical for distinguishing structural isomers in carbazole derivatives?

- Methodology :

- X-ray Crystallography : Resolves spatial arrangements of the methyl group and tetrahydro ring system .

- 2D NMR (COSY, NOESY) : Differentiates between 6-methyl vs. 7-methyl isomers by correlating proton environments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of carbazole-based bioactive molecules?

- Methodology :

- Functional Group Variation : Replace the 3-amine with acyl or sulfonamide groups to modulate solubility and target binding .

- Methyl Position Impact : Compare 6-methyl vs. 5-methyl analogs using enzyme inhibition assays (e.g., kinase targets) to assess steric effects .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict interactions with biological targets (e.g., binding affinity ΔG calculations) .

Q. What strategies resolve contradictions in biological activity data for carbazole derivatives?

- Methodology :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values against cancer cell lines) to identify outliers .

- Dose-Response Curves : Validate discrepancies using standardized assays (e.g., MTT for cytotoxicity) .

- Epistemic Uncertainty Frameworks : Apply Bayesian statistics to quantify confidence in conflicting results .

Q. How can in silico methods optimize reaction pathways for scaled-up synthesis?

- Methodology :

- Quantum Chemistry (DFT) : Simulate transition states to identify rate-limiting steps (e.g., cyclization energy barriers) .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for yield improvement .

Q. What are the degradation pathways of this compound under varying pH and temperature?

- Methodology :

- Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH (40–80°C) and monitor via LC-MS for hydrolytic byproducts (e.g., ring-opening products) .

- Oxidative Stability : Use HO or AIBN to simulate radical-mediated degradation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.